molecular formula C19H18N4O4S B2728838 (E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one CAS No. 716340-64-6

(E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one

Cat. No. B2728838
CAS RN: 716340-64-6
M. Wt: 398.44
InChI Key: PAVPJJTWKTZFJH-SFQUDFHCSA-N
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Description

(E)-2-(4-methylpiperazin-1-yl)-5-((5-(2-nitrophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C19H18N4O4S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Biological Activity

A study by Özil et al. (2018) explored the synthesis of benzimidazoles containing piperazine or morpholine skeletons as glucosidase inhibitors with antioxidant activity. This research is relevant due to the structural similarity and the methodological approach in synthesizing compounds with significant biological activities, including antioxidant properties and enzyme inhibition potential (Özil, Cansu Parlak, & N. Baltaş, 2018).

Antioxidant and Anticancer Properties

The synthesis and evaluation of novel pyrazoline derivatives, which include nitrophenyl furan-2-yl groups similar to the query compound, have been reported for their anti-inflammatory and antibacterial activities. These studies indicate the compound's potential for medicinal chemistry applications, particularly in developing new therapeutic agents with anti-inflammatory and antibacterial properties (Ravula et al., 2016).

properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-21-8-10-22(11-9-21)19-20-18(24)17(28-19)12-13-6-7-16(27-13)14-4-2-3-5-15(14)23(25)26/h2-7,12H,8-11H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVPJJTWKTZFJH-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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